molecular formula C12H22O2 B12843130 Isomenthol acetate CAS No. 20777-45-1

Isomenthol acetate

Cat. No.: B12843130
CAS No.: 20777-45-1
M. Wt: 198.30 g/mol
InChI Key: XHXUANMFYXWVNG-ZMLRMANQSA-N
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Description

Isomenthol acetate is an organic compound derived from isomenthol, a stereoisomer of menthol. It is a monoterpenoid ester with the chemical formula C12H22O2. This compound is known for its pleasant minty aroma and is commonly used in the fragrance and flavor industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isomenthol acetate can be synthesized through the esterification of isomenthol with acetic anhydride or acetyl chloride. The reaction typically involves the use of a catalyst such as sulfuric acid or pyridine to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of isomenthol to this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Isomenthol acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to isomenthol and acetic acid.

    Reduction: this compound can be reduced to isomenthol using reducing agents such as lithium aluminum hydride.

    Oxidation: Oxidizing agents like potassium permanganate can oxidize this compound to produce corresponding ketones or carboxylic acids.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an aqueous solution.

Major Products Formed

    Hydrolysis: Isomenthol and acetic acid.

    Reduction: Isomenthol.

    Oxidation: Ketones or carboxylic acids depending on the oxidizing agent used.

Scientific Research Applications

Isomenthol acetate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of other organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in topical formulations due to its cooling and soothing effects.

    Industry: Widely used in the fragrance and flavor industries for its minty aroma.

Mechanism of Action

The mechanism of action of isomenthol acetate involves its interaction with sensory receptors in the skin and mucous membranes. It activates transient receptor potential melastatin-8 (TRPM8) channels, which are responsible for the sensation of coolness. This activation leads to a cooling effect and can also desensitize nociceptors, providing a soothing sensation.

Comparison with Similar Compounds

Isomenthol acetate is similar to other menthol derivatives such as menthol, neomenthol, and neoisomenthol. it is unique in its ester form, which imparts different physical and chemical properties. For example, this compound has a distinct aroma and may have different solubility and stability characteristics compared to its parent compound, isomenthol.

List of Similar Compounds

  • Menthol
  • Neomenthol
  • Neoisomenthol
  • Menthone
  • Pulegone

This compound stands out due to its ester functionality, which can be exploited in various applications, particularly in the fragrance and flavor industries.

Properties

CAS No.

20777-45-1

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

[(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl] acetate

InChI

InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3/t9-,11-,12+/m0/s1

InChI Key

XHXUANMFYXWVNG-ZMLRMANQSA-N

Isomeric SMILES

C[C@H]1CC[C@H]([C@@H](C1)OC(=O)C)C(C)C

Canonical SMILES

CC1CCC(C(C1)OC(=O)C)C(C)C

Origin of Product

United States

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